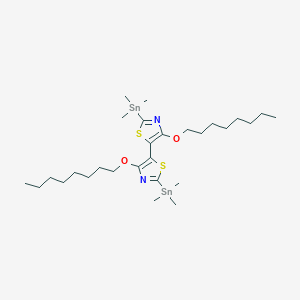

4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole

CAS No.:

Cat. No.: VC13873836

Molecular Formula: C28H52N2O2S2Sn2

Molecular Weight: 750.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H52N2O2S2Sn2 |

|---|---|

| Molecular Weight | 750.3 g/mol |

| IUPAC Name | trimethyl-[4-octoxy-5-(4-octoxy-2-trimethylstannyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]stannane |

| Standard InChI | InChI=1S/C22H34N2O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-21-19(27-17-23-21)20-22(24-18-28-20)26-16-14-12-10-8-6-4-2;;;;;;;;/h3-16H2,1-2H3;6*1H3;; |

| Standard InChI Key | GKEBYZVLYIEGQQ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCOC1=C(SC(=N1)[Sn](C)(C)C)C2=C(N=C(S2)[Sn](C)(C)C)OCCCCCCCC |

| Canonical SMILES | CCCCCCCCOC1=C(SC(=N1)[Sn](C)(C)C)C2=C(N=C(S2)[Sn](C)(C)C)OCCCCCCCC |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound consists of a bithiazole core (two fused thiazole rings) functionalized with electron-deficient trimethylstannyl groups at the 2,2'-positions and solubilizing octyloxy chains at the 4,4'-positions. This design balances π-conjugation, solubility, and reactivity:

-

Trimethylstannyl groups: Serve as leaving groups in Stille polymerization, enabling precise control over polymer chain growth .

-

Octyloxy side chains: Enhance solubility in organic solvents (e.g., chlorobenzene, chloroform) while minimizing steric hindrance to maintain backbone planarity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | trimethyl-[4-octoxy-5-(4-octoxy-2-trimethylstannyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]stannane |

| Molecular Formula | C<sub>28</sub>H<sub>52</sub>N<sub>2</sub>O<sub>2</sub>S<sub>2</sub>Sn<sub>2</sub> |

| SMILES | CCCCCCCCOC1=C(SC(=N1)Sn(C)C)C2=C(N=C(S2)Sn(C)C)OCCCCCCCC |

| CAS Number | 2215018-37-2 |

| XLogP3 | 8.2 (predicted) |

The planar bithiazole core facilitates strong π-π stacking (3.4–4.6 Å interchain spacing) , while the Sn–C bonds in trimethylstannyl groups exhibit bond lengths of approximately 2.14 Å, as inferred from analogous organotin compounds .

Synthesis and Polymerization

Monomer Preparation

While detailed synthetic routes remain proprietary, commercial suppliers (e.g., SunaTech) produce the compound via sequential functionalization of 5,5'-bithiazole:

-

Alkoxylation: Introduction of octyloxy groups via nucleophilic aromatic substitution under basic conditions .

-

Stannylation: Reaction with trimethyltin chloride in the presence of a palladium catalyst to install trimethylstannyl moieties .

Purity (>98%) is critical for polymerization, as residual tin byproducts can quench charge carriers in electronic devices .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of analogous polymers reveals decomposition temperatures (T<sub>d</sub>) >300°C, attributable to the robust bithiazole backbone .

Optical and Electronic Characteristics

-

UV-Vis-NIR: Neutral polymer films exhibit absorption maxima at 972 nm (ε = 1.2 × 10<sup>5</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>), red-shifted from solution (930 nm) due to solid-state π-aggregation .

-

Electrochemical Bandgap: Cyclic voltammetry estimates a LUMO level of −3.9 eV, ideal for n-type doping with N-DMBI .

Table 2: Key Performance Metrics in Device Applications

Applications in Organic Electronics

Organic Electrochemical Transistors (OECTs)

In PDPP-TEG-2Tz copolymers, the bithiazole unit enables anion-dominated doping with large anions (PF<sub>6</sub><sup>−</sup>, TFSI<sup>−</sup>), achieving:

-

High Hole Mobility: 1.8 cm<sup>2</sup>·V<sup>−1</sup>·s<sup>−1</sup> via GIWAXS-validated lamellar stacking (d = 24.5 Å) .

N-Type Thermoelectric Materials

When copolymerized with naphthalene diimide (NDI) and doped with N-DMBI, the resulting polymers exhibit:

-

Electrical Conductivity: 6.75 S·cm<sup>−1</sup> at M<sub>n</sub> = 68 kDa .

-

Seebeck Coefficient: −120 μV·K<sup>−1</sup>, competitive with inorganic counterparts .

All-Polymer Solar Cells (All-PSCs)

Bithiazole-based polymer acceptors (e.g., PY-BTz) demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume